FAPI-2 - 2370952-98-8

FAPI-2

Catalog Number: EVT-3486292
CAS Number: 2370952-98-8
Molecular Formula: C40H56N10O10
Molecular Weight: 836.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FAPI-2 is classified as a radiolabeled peptide used in positron emission tomography imaging. It is derived from a family of compounds known as fibroblast activation protein inhibitors. These inhibitors are specifically designed to bind to fibroblast activation protein, making them useful in oncology for imaging and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of FAPI-2 involves several key steps:

  1. Starting Materials: The synthesis typically begins with Boc-Glu(FAPi)2, which is dissolved in dry 1,4-dioxane under an inert atmosphere.
  2. Reaction Conditions: Hydrochloric acid is added to facilitate the formation of the desired compound. The reaction mixture is allowed to warm to room temperature, leading to the precipitation of FAPI-2 as a solid.
  3. Purification: The product is purified using high-performance liquid chromatography techniques to ensure high radiochemical purity, often exceeding 95% .

The synthesis can also involve modifications like PEGylation to enhance the pharmacokinetic properties of the compound, making it more effective for in vivo applications .

Molecular Structure Analysis

Structure and Data

FAPI-2 has a complex molecular structure characterized by its dimeric form, which enhances its binding affinity for fibroblast activation protein. The molecular formula for FAPI-2 includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine, reflecting its intricate design for targeted delivery.

  • Molecular Formula: C66H81F4N15O17
  • Molecular Weight: Approximately 1431.59 g/mol .

The structural integrity of FAPI-2 is crucial for its function as it determines how effectively it can bind to its target.

Chemical Reactions Analysis

Reactions and Technical Details

FAPI-2 undergoes various chemical reactions during its synthesis and application:

  1. Labeling Reactions: FAPI-2 can be labeled with radionuclides such as Gallium-68 or Lutetium-177 for imaging or therapeutic purposes. The labeling process typically involves incubating FAPI-2 with a solution of the radionuclide under controlled temperature conditions.
  2. Stability Tests: Post-labeling, the stability of FAPI-2 in biological media is assessed using high-performance liquid chromatography to ensure that the compound maintains its integrity over time .

These reactions are critical for ensuring that FAPI-2 retains its functional properties when introduced into biological systems.

Mechanism of Action

Process and Data

The mechanism of action of FAPI-2 revolves around its ability to selectively bind to fibroblast activation protein on cancer-associated fibroblasts. This selective binding facilitates:

  • Enhanced Tumor Imaging: By targeting areas with high fibroblast activation protein expression, FAPI-2 improves the contrast in imaging studies.
  • Therapeutic Applications: When coupled with therapeutic radionuclides, FAPI-2 can deliver targeted radiation therapy directly to tumor sites, minimizing damage to surrounding healthy tissues .

The effectiveness of this mechanism has been demonstrated through various preclinical studies showing significant tumor uptake compared to non-targeted agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FAPI-2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and can be formulated in aqueous buffers for biological applications.
  • Stability: The compound shows high stability in physiological conditions, maintaining over 90% integrity after several hours in phosphate-buffered saline .

These properties are essential for ensuring that FAPI-2 remains effective during storage and application.

Applications

Scientific Uses

FAPI-2 has several scientific applications primarily within oncology:

  1. Molecular Imaging: It is utilized in positron emission tomography imaging to visualize tumors with high accuracy due to its selective binding properties.
  2. Targeted Radiotherapy: By conjugating with therapeutic radionuclides like Lutetium-177, FAPI-2 serves as a vehicle for delivering localized radiation therapy directly to tumors, enhancing treatment efficacy while reducing systemic toxicity .
  3. Research Tool: It aids researchers in studying cancer biology by providing insights into the role of fibroblast activation protein in tumor microenvironments.
Introduction to Fibroblast Activation Protein (FAP) Biology and FAPI-2

FAP as a Therapeutic Target in Tumor Microenvironments

The pathophysiological significance of FAP in cancer progression stems from its central role in TME dynamics. CAFs expressing FAP actively participate in creating a permissive tumor niche through several interconnected mechanisms:

  • ECM Remodeling: FAP exhibits both gelatinase and collagenase activities, enabling degradation of structural proteins and facilitating tumor cell invasion and metastasis. This proteolytic function modifies tissue architecture and releases growth factors sequestered in the ECM [3] [7].

  • Immune Evasion: FAP-positive CAFs secrete cytokines that recruit immunosuppressive cells (e.g., myeloid-derived suppressor cells) while creating a physical barrier that limits cytotoxic T-cell infiltration. This establishes an immunosuppressive milieu that protects tumor cells [7] [8].

  • Angiogenesis Induction: Through proteolytic activation of pro-angiogenic factors and direct signaling interactions with endothelial cells, FAP-expressing CAFs stimulate new blood vessel formation, ensuring adequate nutrient supply for tumor growth [3] [7].

Table 1: FAP Expression Across Tumor Types and Benign Conditions [3] [4] [8]

Tissue/ConditionFAP Expression LevelClinical Significance
Pancreatic ductal adenocarcinomaHighCorrelates with desmoplastic reaction
Breast cancer (IDC)High in stromal fibroblastsAssociated with metastasis
Colorectal carcinomaHighPredictive of poor prognosis
Hepatocellular carcinomaModerate-highLinked to cirrhotic transformation
Idiopathic pulmonary fibrosisModerateReflects active fibrogenesis
Rheumatoid arthritisModerate in synoviocytesIndicates inflammatory activity
Normal adult tissuesMinimal/LowLimited to wound healing sites

The strategic importance of targeting FAP lies in the accessibility of CAFs within the TME. Unlike tumor cells that frequently mutate and develop heterogeneity, stromal components like FAP-positive CAFs exhibit greater genetic stability and represent a consistent target across various epithelial cancers [4] [8]. Furthermore, the tumor-stromal ratio influences FAPI-based imaging efficacy, with cancers exhibiting prominent desmoplastic reactions (e.g., pancreatic, breast, and cholangiocarcinoma) showing superior tracer uptake [4] [7].

Evolution of FAP Inhibitors: From Monomeric to Dimeric Ligands

The development of FAP-targeted radiopharmaceuticals has progressed through several design generations, each addressing limitations of previous compounds:

First-generation monomeric inhibitors (e.g., FAPI-04, FAPI-46) featured quinoline-based structures that bound effectively to FAP's active site but exhibited suboptimal tumor retention due to rapid renal clearance and limited binding affinity [4] [5]. While these demonstrated superior tumor-to-background ratios compared to [¹⁸F]FDG in many cancers, their clinical utility was constrained by rapid washout kinetics that necessitated immediate imaging post-injection [4] [9].

Second-generation dimeric ligands like FAPI-2 represent a strategic molecular evolution designed to overcome these limitations. FAPI-2 (C₄₀H₅₆N₁₀O₁₀; MW: 836.93 g/mol; CAS: 2370952-98-8) incorporates a bivalent binding architecture featuring two FAP-binding motifs connected by optimized linkers [1] [5] [9]. This design capitalizes on the dimeric nature of enzymatically active FAP, enabling simultaneous engagement with both subunits of the homodimer [3] [5]. The structural modifications yield several key advantages:

  • Enhanced Binding Avidity: The multivalent interaction increases functional affinity through statistical rebinding effects, with dissociation constants (Kd) reaching low nanomolar range [5] [9]

  • Improved Tumor Retention: Dimerization extends plasma half-life and reduces washout rates from target tissues, allowing expanded imaging windows (up to 3 hours post-injection) [5] [9]

  • Preserved Specificity: Despite increased molecular complexity, FAPI-2 maintains high selectivity for FAP over related proteases like DPP-4, minimizing off-target binding [5] [8]

Table 2: Comparative Properties of FAP-Targeted Agents [1] [4] [5]

ParameterFirst-Generation MonomersFAPI-2 (Dimer)Clinical Impact
Molecular Weight~700 Da836.93 DaEnhanced plasma retention
Tumor Uptake (SUVmax)5-128-18Improved lesion detection
Tumor-to-Background Ratio3:1-8:16:1-15:1Enhanced image contrast
Optimal Imaging Window10-60 min60-180 minFlexible protocol scheduling
Binding Affinity (Kd)100-300 nM10-50 nMIncreased target occupancy
Renal ClearanceVery rapidModeratedReduced urinary tract artifacts

The chemical structure of FAPI-2 incorporates a DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) that enables stable complexation with diagnostic (⁶⁸Ga, ¹⁸F, ⁶⁴Cu) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radionuclides, establishing its inherent theranostic potential [1] [5]. This modular design facilitates both positron emission tomography (PET) imaging and subsequent radionuclide therapy using the same targeting scaffold [5] [9].

Rationale for FAPI-2 Development in Molecular Imaging

The development of FAPI-2 addresses several critical limitations inherent to conventional oncologic imaging techniques, particularly [¹⁸F]FDG PET/CT. The scientific rationale encompasses multiple dimensions of diagnostic performance and practical utility:

  • Overcoming Metabolic Imaging Constraints: [¹⁸F]FDG relies on glucose metabolism, yielding false negatives in tumors with low glycolytic activity (e.g., hepatocellular carcinoma, well-differentiated neuroendocrine tumors) and false positives in inflammatory conditions. FAPI-2 targets the consistent stromal component rather than tumor metabolism, demonstrating superior sensitivity in FDG-negative malignancies [4] [7] [9]. Clinical studies reveal FAPI-PET detected up to 30% more metastatic lesions than [¹⁸F]FDG in gastrointestinal cancers, significantly altering staging and management in approximately 25% of cases [4] [7].

  • Streamlined Clinical Protocols: Unlike [¹⁸F]FDG which requires patient fasting for 4-6 hours and uptake periods of 60-90 minutes, FAPI-2 imaging eliminates preparatory fasting and enables imaging initiation within 10-30 minutes post-injection. This expedites workflow and enhances patient compliance while reducing hypoglycemia-related adverse events [1] [5] [9]. The rapid tracer kinetics also facilitate same-day imaging for treatment response assessment.

  • Superior Tumor-to-Background Contrast: FAPI-2 exhibits inherently low physiological uptake in brain parenchyma, liver, and oral mucosa—regions that frequently demonstrate high FDG avidity. This characteristic significantly improves detection sensitivity for brain metastases, hepatic lesions, and head/neck malignancies where FDG performance is suboptimal [4] [7] [9]. The biodistribution profile yields tumor-to-liver ratios exceeding 5:1 for FAPI-2 versus typically <1.5:1 for FDG in hepatic malignancies [4].

  • Quantifying Tumor Stroma: Beyond merely detecting malignant lesions, FAPI-2 uptake intensity provides a non-invasive biomarker of stromal activation and tumor aggressiveness. Studies demonstrate significant correlations between standardized uptake values (SUVmax) and histopathological markers of CAF density, establishing FAPI-PET as a potential tool for treatment selection and response assessment in stroma-targeted therapies [4] [7].

Despite these advantages, interpretative challenges remain with FAPI-2 imaging. Non-malignant conditions involving tissue remodeling—including arthritis, atherosclerosis, fibrotic lung diseases, and healing fractures—demonstrate variable FAPI-2 uptake due to FAP expression in activated fibroblasts [4] [8]. Degenerative joint changes show uptake in >50% of patients, necessitating correlation with anatomical imaging to avoid false positives [4]. Additionally, intra-individual heterogeneity in FAP expression across different metastases may complicate treatment response assessment, highlighting the need for standardized quantitative parameters.

Table 3: Comparison of FAPI-2 and [¹⁸F]FDG PET Imaging Characteristics [1] [4] [7]

CharacteristicFAPI-2 PET/CT[¹⁸F]FDG PET/CTClinical Implications
Preparation requirementsNo fasting; minimal preparation4-6 hour fasting; blood glucose monitoringReduced patient burden with FAPI-2
Tracer uptake period10-30 minutes60-90 minutesIncreased scanner throughput
Brain metastasis detectionHigh sensitivity (low background)Limited sensitivity (high cortical uptake)Superior neuro-oncology staging
Inflammatory lesion uptakeVariable (depends on fibroblast activation)Consistently highImproved specificity for malignancy
Hepatobiliary tumor detectionHigh contrastOften masked by physiological uptakeImproved primary and metastatic detection
Renal excretionPredominantModeratePotential urinary tract artifacts
Radiation therapy planningExcellent tumor delineationInflammatory interference possiblePrecision targeting of viable tumor

Properties

CAS Number

2370952-98-8

Product Name

FAPI-2

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C40H56N10O10

Molecular Weight

836.9 g/mol

InChI

InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1

InChI Key

CRWOFMLXEOYIEP-PMERELPUSA-N

SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.